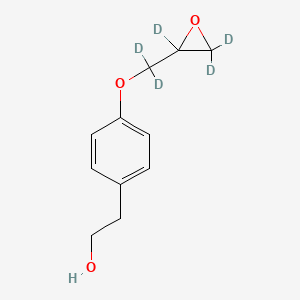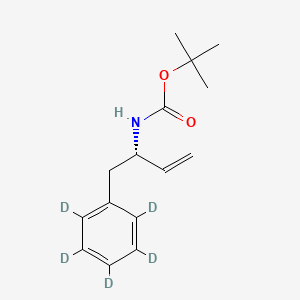![molecular formula C13H17NO4 B563792 Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate CAS No. 1076198-08-7](/img/structure/B563792.png)
Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate is a colorless liquid with a strong, fruity, apple-like, slightly green odor . It is used as a flavor and fragrance agent .
Synthesis Analysis
This compound can be prepared by acetalization of ethyl acetoacetate with ethylene glycol . The synthesis process involves an acid-catalyzed cyclization reaction .Molecular Structure Analysis
The molecular formula of this compound is C8H14O4 . Its molecular weight is 174.198 . The SMILES string representation is O=C(OCC)CC1©OCCO1 .Chemical Reactions Analysis
The main chemical reaction involved in the synthesis of Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate is acetalization . This involves the reaction of ethyl acetoacetate with ethylene glycol .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a density of 1.084–1.092 g/cm3 and a refractive index (n 20D) of 1.431–1.435 . It has a strong, fruity, apple-like, slightly green odor .科学的研究の応用
Process Intensification for Ester Production
Ethyl acetate, a compound structurally related to Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridyl]acetate, is extensively utilized in various industries. Research on ethyl acetate production through process intensification techniques such as reactive distillation and pervaporation-assisted reactive distillation demonstrates the potential for energy savings and economic effectiveness. These techniques overcome chemical equilibrium limitations and may provide insights into efficient production methods for related esters, including Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridyl]acetate (Patil & Gnanasundaram, 2020).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), another ester, have been studied to understand its behavior in soil and groundwater. Microorganisms capable of degrading ETBE aerobically could provide clues to the biodegradability of similar compounds. This research highlights the importance of considering the environmental impact and biodegradation pathways of chemical compounds used in industrial applications (Thornton et al., 2020).
Toxicological Review
A toxicological review of ethyl tertiary-butyl ether (ETBE) offers insights into the potential health and environmental impacts of esters used in gasoline. Understanding the toxicology of such compounds is crucial for assessing the risks associated with their use and can inform safety guidelines for related chemicals (Mcgregor, 2007).
Synthesis of Antithrombotic Drugs
Research into the synthesis of (S)-clopidogrel, an antithrombotic drug, involves complex organic reactions that could be relevant to the synthesis of Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridyl]acetate. The methodologies discussed could provide a foundation for developing synthetic routes for similar compounds (Saeed et al., 2017).
Ionic Liquid-Based Technologies
The potential of ionic liquids to dissolve and process biopolymers like cellulose suggests their use in the synthesis and modification of complex organic compounds. This technology could be applicable in creating or processing compounds like Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridyl]acetate, offering environmentally friendly alternatives to traditional solvents (Ostadjoo et al., 2018).
特性
IUPAC Name |
ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-16-12(15)8-11-5-4-10(9-14-11)13(2)17-6-7-18-13/h4-5,9H,3,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLWEYUBRFGTSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)C2(OCCO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652583 |
Source


|
| Record name | Ethyl [5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate | |
CAS RN |
1076198-08-7 |
Source


|
| Record name | Ethyl [5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)








